4-bromo-5-fluoro-2-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are often used in the protection of crops from pests .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals and agrochemicals .
Result of Action
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting they may have significant biological activity .
Action Environment
Similar compounds have been used in various environments, including in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyridine derivative. For instance, the trifluoromethylation of a pyridine ring can be achieved using trifluoromethyl iodide in the presence of a suitable catalyst . Subsequent bromination and fluorination steps can be carried out using bromine and fluorine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Palladium-Catalyzed Coupling: Palladium catalysts along with boronic acids or esters are commonly used in coupling reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks bromine and fluorine substituents.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar but with different substitution pattern.
Uniqueness
4-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1805249-20-0 |
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Molecular Formula |
C6H2BrF4N |
Molecular Weight |
243.98 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H |
InChI Key |
MAXDPUAKHCTLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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